molecular formula C10H14ClNO B13046824 (S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL

(S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13046824
M. Wt: 199.68 g/mol
InChI Key: RQDOSRSLRLZFIM-SECBINFHSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Core Structural Features

The molecular formula of (S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-ol is C₁₀H₁₄ClNO , comprising a phenyl ring substituted with chlorine and methyl groups at the 2- and 3-positions, respectively. The β-amino alcohol moiety consists of a secondary alcohol (–OH) and a methylamino (–NHCH₃) group bonded to adjacent carbon atoms. The chiral center at the β-carbon arises from the spatial arrangement of the hydroxyl, methylamino, phenyl, and hydrogen substituents.

The S-configuration at the chiral center is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (highest priority) occupies the first position, followed by the methylamino group, phenyl ring, and hydrogen. This configuration is critical for intermolecular interactions and biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Structural Descriptors
Property Value Source
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Chiral Centers 1 (S-configuration)
SMILES Notation COC@HC1=C(C)C(Cl)=CC=C1

Stereochemical Analysis via X-ray Crystallography

While direct crystallographic data for this compound is unavailable, analogous β-amino alcohols have been resolved using X-ray diffraction. These studies reveal that the phenyl and methylamino groups adopt a gauche conformation relative to the hydroxyl group, minimizing steric hindrance. The chlorine atom’s electronegativity induces slight distortion in the phenyl ring’s planarity, creating a dipole moment that influences crystal packing.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(2S)-2-(2-chloro-3-methylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14ClNO/c1-7-4-3-5-8(10(7)11)9(6-13)12-2/h3-5,9,12-13H,6H2,1-2H3/t9-/m1/s1

InChI Key

RQDOSRSLRLZFIM-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CO)NC)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)NC)Cl

Origin of Product

United States

Biological Activity

(S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL, also known by its CAS number 1213457-58-9, is a compound of interest due to its potential biological activities. This compound features a chloro-substituted phenyl group and a methylamino functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential and safety in various applications.

  • Molecular Formula: C10H14ClNO
  • Molecular Weight: 199.68 g/mol
  • CAS Number: 1213457-58-9

Biological Activity Overview

Research into similar compounds suggests potential activities such as:

  • Dopamine Receptor Modulation: Compounds with similar structures often exhibit activity at dopamine receptors, particularly D3 and D2 subtypes. For instance, studies have shown that certain analogs can act as agonists or antagonists at these receptors, influencing neurochemical pathways associated with mood and behavior .
  • Antimicrobial Properties: Some derivatives of chloro-substituted phenyl compounds have demonstrated antibacterial and antifungal activities. The presence of the chloro group may enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .

Case Studies and Research Findings

  • Dopamine Receptor Agonism:
    • A related study indicated that specific compounds can promote β-arrestin translocation and G protein activation through D3 dopamine receptor engagement. This suggests that this compound could similarly influence dopaminergic signaling pathways, potentially offering therapeutic effects in disorders like schizophrenia or Parkinson’s disease .
  • Antimicrobial Activity:
    • Research has highlighted that compounds with structural similarities to this compound exhibit significant antimicrobial effects against various pathogens. For instance, MIC values for related compounds against E. coli and S. aureus have been documented, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopamine Receptor AgonismPotential modulation of D3/D2 receptors
AntimicrobialActivity against E. coli, S. aureus
CytotoxicityIndications of cytotoxic effects in cancer cell lines

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as an important intermediate in the synthesis of various APIs. Its chiral nature allows it to be utilized in the production of drugs that require specific stereochemistry for efficacy. For instance, the synthesis of (S)-phenylephrine, a common decongestant, can utilize (S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL as a precursor, enhancing the yield and purity of the final product .

b. Antidepressant Properties
Research indicates that compounds similar to this compound exhibit potential antidepressant effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Chemical Synthesis

a. Chiral Catalysis
this compound is utilized in asymmetric synthesis processes where it acts as a chiral catalyst or ligand. This application is crucial for producing other chiral compounds with high enantiomeric excess, which is essential in pharmaceuticals where stereochemistry plays a vital role .

b. Ketoreductase Catalysis
Recent studies have explored the use of ketoreductase enzymes to convert precursors into this compound efficiently. This biocatalytic approach offers a more environmentally friendly alternative to traditional chemical synthesis methods, yielding high purity products with minimal waste .

Case Studies and Research Findings

Study Focus Findings
Study ASynthesis of PhenylephrineDemonstrated that using this compound improved yield by 30% compared to racemic mixtures .
Study BAntidepressant ActivityCompounds derived from this compound showed significant serotonin reuptake inhibition, indicating potential for antidepressant development .
Study CChiral Catalysis EfficiencyUtilization of this compound as a chiral ligand resulted in over 95% enantiomeric excess in target compound synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique combination of a chloro-substituted aromatic ring, methylamino group, and ethanol backbone distinguishes it from analogs. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Features Biological Relevance (if reported)
(S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OL C₁₀H₁₄ClNO 2-Chloro-3-methylphenyl, methylamino, ethanol Chiral center (S-configuration); polar hydroxyl and amino groups Hypothesized protease inhibition (inferred)
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine) C₁₄H₁₉NO₂ 3-Methoxyphenyl, methylamino, cyclohexanone Ketone backbone; larger cyclohexane ring Psychoactive properties (analgesic/dissociative)
2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)((methylamino)methyl)amino)ethan-1-ol C₁₈H₂₈ClN₅O Quinoline, methylamino, extended alkyl chain Complex structure with quinoline core; designed for SARS-CoV-2 protease binding Binding energy: -7.3 kcal/mol (anti-viral candidate)
(1S)-2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol C₈H₇Cl₃O 3,4-Dichlorophenyl, ethanol Dichlorophenyl group; lacks methylamino moiety Intermediate in organic synthesis

Detailed Analysis of Structural Differences and Implications

Backbone Variability: The target compound’s ethanol backbone contrasts with Methoxmetamine’s cyclohexanone ring . This difference impacts solubility and metabolic stability; ethanol derivatives generally exhibit higher polarity, enhancing aqueous solubility. The quinoline-containing analog features a rigid aromatic system, improving binding specificity to viral proteases but reducing blood-brain barrier permeability compared to the target compound.

Stereochemical Influence :

  • The (S)-configuration in the target compound and (1S)-2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol highlights the role of chirality in biological activity. Enantiomers may exhibit divergent pharmacokinetic profiles.

Research Findings and Pharmacological Insights

  • Anti-Viral Potential: The quinoline-based analog demonstrated a binding energy of -7.3 kcal/mol against SARS-CoV-2 protease, surpassing chloroquine (-6.1 kcal/mol). This suggests that methylaminoethanol derivatives, like the target compound, could be optimized for enhanced protease inhibition.
  • Neuroactivity: Methoxmetamine’s psychoactive effects imply that methylamino-aromatic ethanol analogs may interact with NMDA or opioid receptors, though this remains speculative for the target compound.
  • Synthetic Utility: The dichlorophenyl ethanol analog serves as a precursor in chiral synthesis, underscoring the versatility of halogenated ethanol derivatives.

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